![molecular formula C6H3F4N B1437265 4-Fluoro-2-(trifluoromethyl)pyridine CAS No. 850246-04-7](/img/structure/B1437265.png)
4-Fluoro-2-(trifluoromethyl)pyridine
Overview
Description
4-Fluoro-2-(trifluoromethyl)pyridine is a pyridine derivative . It is used as a reactant in the preparation of aminopyridines through amination reactions. It also serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Chemical Reactions Analysis
4-Fluoro-2-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-2-(trifluoromethyl)pyridine include a refractive index of 1.400 and a density of 1.355 g/mL at 25 °C .Scientific Research Applications
Amination Reactions
4-Fluoro-2-(trifluoromethyl)pyridine is used as a reactant in the preparation of aminopyridines through amination reactions. Aminopyridines are important intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Catalytic Ligand
This compound serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Metalation Reaction
It is involved in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction. These lithium derivatives are useful in various organic synthesis processes .
Synthesis of Metal-Organic Frameworks (MOFs)
4-Fluoro-2-(trifluoromethyl)pyridine can be used in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis .
Synthesis of Methiodide Salts
This chemical is also utilized in the synthesis of methiodide salts, which have applications in medicinal chemistry and materials science .
Agrochemical Industry
In the agrochemical industry, derivatives of 4-Fluoro-2-(trifluoromethyl)pyridine are used for the protection of crops from pests. They play a crucial role in the development of new pesticides .
Pharmaceutical Industry
The physicochemical properties of this compound contribute to its use in pharmaceutical research, particularly in the development of new drugs with improved efficacy and safety profiles .
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Fluoro-2-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries. Currently, the major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
It is known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
4-Fluoro-2-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
As a reactant in the preparation of aminopyridines, it may indirectly influence biochemical pathways involving these compounds .
Result of Action
As a reactant in the preparation of aminopyridines, it may indirectly contribute to the biological activities of these compounds .
properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVVWHSYFPKMSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.